

Application Note: Analytical Quantification and Characterization of 5-Hydroxy-N-methoxy-N-methylpicolinamide

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Compound of Interest

Compound Name: 5-hydroxy-N-methoxy-N-methylpicolinamide

Cat. No.: B8639277

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Document Type: Technical Protocol & Application Note Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

In modern drug discovery, **5-hydroxy-N-methoxy-N-methylpicolinamide** (CAS: 1211537-48-2) serves as a highly versatile synthetic intermediate. As a specialized Weinreb amide derivative of 5-hydroxypicolinic acid, it is frequently utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and advanced kinase inhibitors [1].

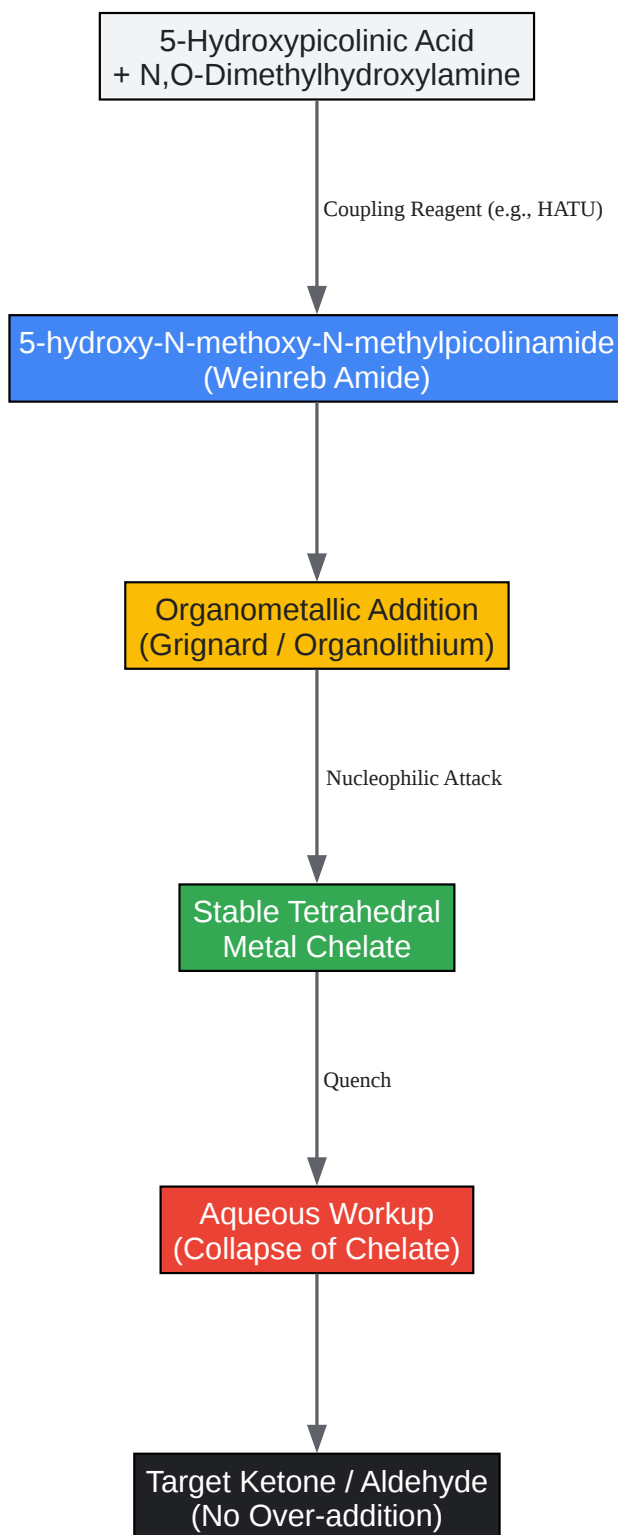
The analytical quantification of this compound presents unique challenges due to its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group. This application note details robust, self-validating analytical methodologies (HPLC-UV and LC-MS/MS) designed to accurately quantify **5-hydroxy-N-methoxy-N-methylpicolinamide** in complex reaction mixtures and biological matrices. By understanding the causality behind the chromatographic behavior of this molecule, researchers can ensure high-fidelity data suitable for regulatory submissions and process optimization.

Mechanistic Insight: The Weinreb Amide Advantage

To analyze a compound effectively, one must understand its chemical behavior. N-methoxy-N-methylamides (Weinreb amides) were designed to solve the problem of over-addition during nucleophilic acyl substitutions [2].

When **5-hydroxy-N-methoxy-N-methylpicolinamide** reacts with a strong nucleophile (e.g., a Grignard or organolithium reagent), the intermediate does not immediately collapse into a highly reactive ketone. Instead, the methoxy oxygen and the carbonyl oxygen coordinate with the metal ion to form a highly stable, five-membered tetrahedral chelate. This chelate survives until the reaction is quenched during aqueous workup, at which point it collapses to yield the desired ketone or aldehyde without tertiary alcohol byproducts.

From an analytical perspective, the chelating ability of the Weinreb amide moiety means the compound can interact with free metal ions in aging HPLC systems (e.g., stainless steel frits), leading to peak tailing. Therefore, the use of passivated systems or mobile phases containing trace metal chelators (or sufficient acidic modifiers) is critical for quantitative accuracy.



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Synthesis and nucleophilic addition mechanism of **5-hydroxy-N-methoxy-N-methylpicolinamide**.

Physicochemical Properties

Understanding the basic properties of the analyte dictates the sample preparation and chromatographic approach.

Property	Value	Analytical Implication
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	Determines the exact mass for MS analysis.
Molecular Weight	182.18 g/mol	Target [M+H] ⁺ in ESI ⁺ is 183.18 m/z.
LogP (Estimated)	-0.5 to 1.2	Highly polar; requires a high-aqueous initial gradient for retention.
pKa (Pyridine N)	~5.0	Mobile phase pH must be < 3.0 to ensure full protonation and prevent peak splitting.
pKa (Phenolic OH)	~8.5	Avoid pH > 7.0 to prevent ionization of the hydroxyl group.

Analytical Methodologies

Method A: HPLC-UV for Reaction Monitoring and Purity

Causality & Rationale: Because **5-hydroxy-N-methoxy-N-methylpicolinamide** is amphoteric, running a method at neutral pH will result in a mixture of ionization states, leading to severe peak broadening. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase (pH ~2.0), we force the molecule into a single, fully protonated cationic state. TFA also acts as an ion-pairing agent, increasing the apparent hydrophobicity of the protonated pyridine ring and improving retention on a standard C18 stationary phase [4].

Step-by-Step Protocol:

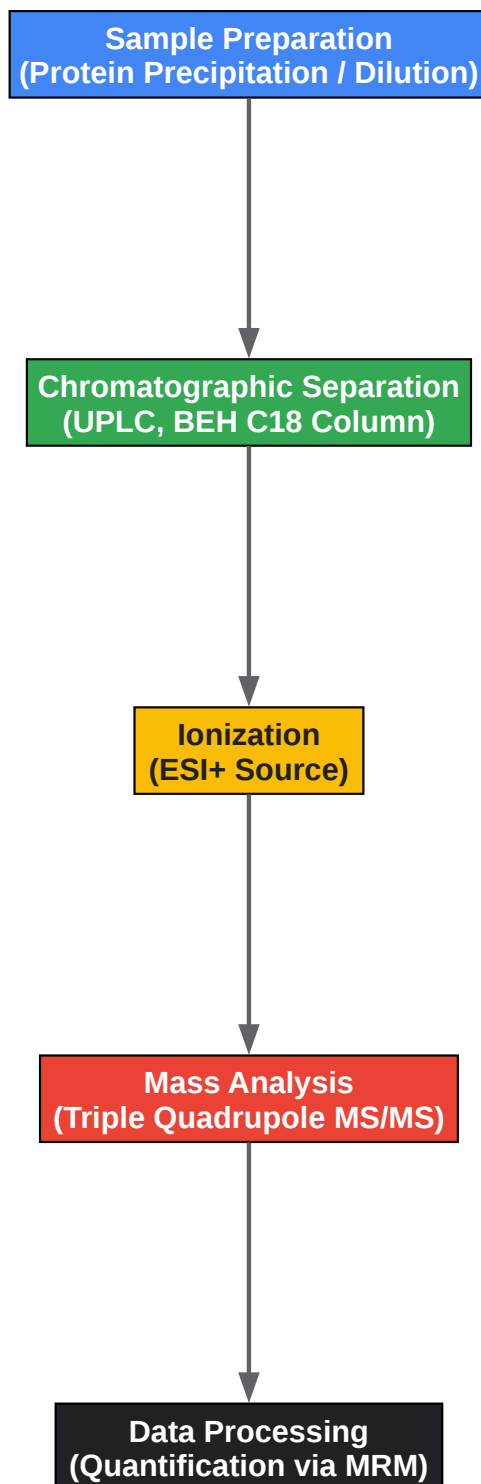
- Sample Preparation:
 - Dilute the reaction aliquot 1:100 in Initial Mobile Phase (95% Water / 5% Acetonitrile).
 - Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any precipitated salts (e.g., from HATU or EDCI coupling reagents).
 - Transfer the supernatant to an amber HPLC vial (the phenolic group can be prone to photo-oxidation over extended periods).
- Instrument Setup:
 - Column: Waters XBridge BEH C18, 4.6 × 100 mm, 3.5 μm.
 - Column Temperature: 35 °C (reduces backpressure and improves mass transfer).
 - Flow Rate: 1.0 mL/min.
 - Detection: PDA/UV at 254 nm (optimal for the picolinamide chromophore) and 280 nm (phenolic absorption).
- Gradient Execution:

Time (min)	% Mobile Phase A (H ₂ O + 0.1% TFA)	% Mobile Phase B (MeCN + 0.1% TFA)
0.0	95	5
1.0	95	5
7.0	40	60
8.5	5	95
10.0	5	95
10.1	95	5
13.0	95	5 (Re-equilibration)

- System Suitability Test (SST): Inject a known reference standard (100 µg/mL). The tailing factor () must be , and theoretical plates () must be .

Method B: LC-MS/MS for Trace Quantification

Causality & Rationale: For pharmacokinetic studies or trace impurity analysis, HPLC-UV lacks the necessary sensitivity and specificity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is required [3]. We switch the acidic modifier from TFA to 0.1% Formic Acid (FA) because TFA causes severe ion suppression in the electrospray ionization (ESI) source by forming strong ion pairs that do not easily desolvate. The primary fragmentation pathway involves the cleavage of the Weinreb amine group (loss of 61 Da), yielding a highly stable 5-hydroxypicolinoyl cation.



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LC-MS/MS analytical workflow for the quantification of Weinreb amide derivatives.

Step-by-Step Protocol:

- Matrix Extraction (if applicable):
 - To 50 μL of plasma/matrix, add 150 μL of ice-cold Acetonitrile containing 50 ng/mL of an internal standard (e.g., deuterated picolinamide or a structural analog).
 - Vortex vigorously for 2 minutes to precipitate proteins.
 - Centrifuge at $15,000 \times g$ for 10 minutes at $4\text{ }^{\circ}\text{C}$.
 - Transfer 100 μL of the supernatant to a vial containing 100 μL of LC-MS grade water to match the initial mobile phase conditions (prevents solvent-effect peak distortion).
- Instrument Setup:
 - Column: Waters Acquity UPLC BEH C18, $2.1 \times 50\text{ mm}$, $1.7\text{ }\mu\text{m}$.
 - Flow Rate: 0.4 mL/min.
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, return to 5% B. Total run time: 5.0 minutes.
- Mass Spectrometer Parameters (ESI+):

Parameter	Setting
Capillary Voltage	3.0 kV
Desolvation Temperature	$450\text{ }^{\circ}\text{C}$
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

- MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Purpose
5-OH-Weinreb Amide	183.2	122.1	25	18	Quantifier (Loss of Weinreb amine)
5-OH-Weinreb Amide	183.2	94.1	25	30	Qualifier (Further loss of CO)

- Data Validation: Ensure the ratio between the quantifier and qualifier ions remains within of the reference standard across all samples to confirm peak purity and absence of co-eluting matrix interferences.

References

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